7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Description
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFKXZDDQGDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855957 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259326-52-7 | |
| Record name | 6-Isoquinolinamine, 7-chloro-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259326-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis, has been adapted for constructing the tetrahydroisoquinoline core. Starting from β-phenylethylamide precursors, cyclization under dehydrating conditions generates the dihydroisoquinoline intermediate, which is subsequently reduced. For 7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine, this method involves:
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Chlorination of Catechol Derivatives : 6-Amino-7-chloroisoquinoline is synthesized via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃.
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Reductive Amination : The dihydroisoquinoline intermediate is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the tetrahydroisoquinoline scaffold.
Example Protocol :
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Substrate : 6-Nitro-7-chloroisoquinoline
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Reduction : LiAlH₄ in anhydrous THF at 0°C to room temperature, yielding 80–85% pure product.
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Limitation : Over-reduction of the amine group may occur, necessitating careful stoichiometric control.
Modern Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions enable direct functionalization of preformed tetrahydroisoquinoline scaffolds. For instance:
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Buchwald-Hartwig Amination : Introducing the amine group at position 6 via Pd₂(dba)₃/Xantphos catalysis, using NH₃ or protected amines.
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Directed C-H Chlorination : Pd(OAc)₂ with N-chlorosuccinimide (NCS) selectively chlorinates position 7 under mild conditions (DMF, 60°C).
Optimized Conditions :
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Catalyst : Pd(dba)₂ (5 mol%)
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Ligand : BINAP (10 mol%)
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Solvent : Toluene/EtOH (4:1)
Regioselective Synthesis Strategies
Directed Ortho-Metalation
Regioselectivity challenges in chlorination are addressed using directing groups:
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Protection of Amine : Boc (tert-butyloxycarbonyl) protection of the 6-amine directs electrophilic chlorination to position 7 via steric and electronic effects.
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Metalation with LDA : Lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, followed by quenching with ClSiMe₃ to install chlorine.
Case Study :
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Substrate : Boc-protected 1,2,3,4-tetrahydroisoquinolin-6-amine
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Chlorination : ClSiMe₃, LDA, THF, −78°C → 90% regioselectivity for 7-chloro derivative.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability and safety:
Green Chemistry Innovations
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Solvent-Free Chlorination : Mechanochemical grinding of tetrahydroisoquinoline with NCS and FeCl₃ yields 7-chloro derivatives without solvents (85% yield).
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Biocatalytic Amination : Engineered transaminases convert 7-chloro-tetrahydroisoquinoline ketones to amines with >99% enantiomeric excess.
Analytical Validation of Synthesis
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Synthetic Methods
The synthesis of this compound typically involves:
- N-Alkylation Reactions : Benzyl amines are reacted with halo acetophenones to yield the desired product.
- Oxidation and Reduction : The compound can undergo oxidation to form nitrones or reduction to yield various tetrahydroisoquinoline derivatives.
These methods can be optimized in industrial settings to enhance yield and purity through techniques such as recrystallization or chromatography.
Biological Activities
The biological profile of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine includes several promising therapeutic effects:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer and leukemia cells. The mechanism is believed to involve modulation of key signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It may interact with potassium channels (KV7 channels), which are crucial for neuronal excitability. Studies suggest that it could be beneficial in treating conditions such as epilepsy and chronic pain by enhancing neuronal stability and reducing excitotoxicity .
Anti-inflammatory Properties
Preclinical models have shown that this compound possesses anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, offering therapeutic benefits for diseases characterized by chronic inflammation .
Case Studies
Several studies highlight the efficacy of this compound in various disease models:
- Cancer Cell Line Studies : In vitro assays revealed significant cytotoxicity against breast cancer and leukemia cell lines at micromolar concentrations.
- Neuroprotection in Animal Models : Animal studies indicated that administering this compound reduced seizure frequency in epilepsy models and improved cognitive outcomes in neurodegeneration models.
- Inflammatory Disease Models : Inflammation-induced pain models showed that treatment with this compound resulted in decreased pain scores and reduced inflammatory markers .
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following compounds exhibit high structural similarity to 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine, as identified in :
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinolin-6-amine | 72299-67-3 | No chloro, 6-amine | 1.00 |
| 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride | 175871-42-8 | 6-amine, HCl salt | 0.97 |
| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | 14097-37-1 | 6-amine, 2-methyl | 0.97 |
| 1,2,3,4-Tetrahydroisoquinolin-7-amine dihydrochloride | 200137-80-0 | 7-amine, 2HCl salt | 0.97 |
| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | 14097-40-6 | 7-amine, 2-methyl | 0.97 |
Key Observations :
Positional Isomerism: 6- vs. 7-Amine Derivatives
The position of the amine group significantly impacts biological activity and physicochemical properties:
Halogenated Derivatives: Chloro vs. Fluoro
describes fluoro analogs (6- and 7-fluoro-tetrahydroquinolines) synthesized via cyclization and deoxyfluorination. Comparative insights:
Methyl-Substituted Derivatives
- 2-Methyl-7-amine (CAS 14097-40-6): Similar methylation but at the 7-position may disrupt planar geometry, altering receptor binding .
Biological Activity
7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine is a compound belonging to the tetrahydroisoquinoline class, which is notable for its diverse biological activities. This compound features a chlorine atom at the 7th position and an amine group at the 6th position. Its structural uniqueness contributes to its potential therapeutic applications in various medical fields, including neuropharmacology and oncology.
The synthesis of this compound typically involves N-alkylation reactions of benzyl amines with halo acetophenones. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. For instance:
- Oxidation : Can produce nitrones using hydrogen peroxide.
- Reduction : Can yield tetrahydroisoquinoline derivatives.
- Substitution : The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that tetrahydroisoquinolines exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
This compound has also been explored for its neuroprotective effects. Studies suggest that it may interact with potassium channels (KV7 channels), which play a crucial role in neuronal excitability and could be beneficial in conditions like epilepsy and chronic pain . The modulation of these channels can enhance neuronal stability and reduce excitotoxicity.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its ability to bind specific receptors or enzymes. For example:
- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes involved in the inflammatory response.
- Receptor Modulation : The compound may act as a modulator of KV7 potassium channels, enhancing their opening and providing neuroprotective effects .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to related compounds:
| Compound | Anticancer Activity | Neuroprotective Effects | Anti-inflammatory Properties |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Nomifensine | Moderate | No | No |
| Diclofensine | Yes | Moderate | Limited |
Case Studies
Several studies have highlighted the efficacy of this compound in various disease models:
- Cancer Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer and leukemia cell lines at micromolar concentrations.
- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound reduced seizure frequency in models of epilepsy and improved cognitive outcomes in models of neurodegeneration.
- Inflammatory Disease Models : Inflammation-induced pain models showed that treatment with this compound led to decreased pain scores and reduced inflammatory markers .
Q & A
Basic: What are the key structural features of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine, and how do they influence its reactivity or biological activity?
The compound’s core structure includes a tetrahydroisoquinoline scaffold with a chlorine substituent at position 7 and an amine group at position 6. The chloro group enhances electrophilic substitution reactivity (e.g., directing further functionalization at meta/para positions), while the amine enables hydrogen bonding or coordination with biological targets, such as enzymes or receptors. The partially saturated ring system (tetrahydro) increases conformational flexibility compared to fully aromatic isoquinolines, potentially improving binding affinity in drug discovery contexts .
Basic: What are the standard synthetic routes for this compound, and what are their limitations?
Common methods include:
- Cyclization of Catechol Amines : Starting from halogenated catechol derivatives, followed by dehydrohalogenation or reductive amination (e.g., using LiAlH₄ in THF) to form the tetrahydroisoquinoline core .
- Acyl Chloride Coupling : Reacting intermediates like 6-amino-tetrahydroisoquinoline with chloroacetyl chloride under anhydrous conditions, using catalysts such as Pd(dba)₂ or BINAP to improve yields .
Limitations : Low regioselectivity during chlorination, side reactions (e.g., over-reduction of the amine), and challenges in purifying polar intermediates due to solubility issues .
Advanced: How can regioselective synthesis of 7-chloro derivatives be achieved, and what directing groups are effective?
Regioselectivity is controlled by:
- Directing Groups : Electron-donating groups (e.g., -OMe) at specific positions can direct electrophilic chlorination. For example, meta-directing groups on the aromatic ring favor chlorination at position 7 .
- Deoxyfluorination/Chlorination : Using reagents like DAST (diethylaminosulfur trifluoride) or SOCl₂ in the presence of catalytic Pd to selectively introduce halogens .
- Protection-Deprotection Strategies : Temporarily blocking the amine group with Boc or Fmoc to prevent undesired side reactions during chlorination .
Advanced: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., distinguishing chloro vs. amine proton environments) and confirm ring saturation .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, critical for detecting trace impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
- HPLC-PDA : Quantifies purity and detects byproducts (e.g., over-chlorinated analogs) .
Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodological Replication : Systematically vary parameters (solvent, temperature, catalyst loading) using factorial design to identify critical factors .
- Impurity Profiling : Compare side products (e.g., via LC-MS) across studies to explain yield discrepancies .
- Biological Assay Validation : Use standardized cell lines or enzyme inhibition protocols (e.g., acetylcholinesterase assays) to reconcile activity differences .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE Requirements : Wear nitrile gloves (P280), lab coat, and goggles to prevent dermal/ocular exposure .
- Storage : Store in airtight containers (P402/P403) under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite (P301+P310) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacological properties?
- DFT Calculations : Predict electronic effects of substituents (e.g., chloro vs. fluoro) on ring aromaticity and binding energy .
- Molecular Docking : Screen virtual libraries against target proteins (e.g., acetylcholinesterase) to prioritize synthesis of high-affinity analogs .
- ADMET Prediction : Use tools like SwissADME to forecast solubility, metabolic stability, and toxicity early in the design phase .
Advanced: What methodological frameworks support hypothesis-driven research on this compound’s mechanism of action?
- Theoretical Anchoring : Link synthesis and bioactivity studies to established frameworks (e.g., structure-activity relationships in acetylcholinesterase inhibitors) .
- Iterative Design : Employ the "Design-Synthesize-Test-Analyze" (DSTA) cycle to refine hypotheses based on experimental data .
- Cross-Disciplinary Validation : Combine synthetic chemistry data with biophysical techniques (e.g., SPR or ITC) to validate binding mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
